N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 362509-01-1
VCID: VC6251698
InChI: InChI=1S/C32H30N6O4S3/c1-3-42-24-14-10-22(11-15-24)37-29(19-33-31(40)28-7-5-17-44-28)34-35-32(37)45-20-30(39)38-26(21-8-12-23(41-2)13-9-21)18-25(36-38)27-6-4-16-43-27/h4-17,26H,3,18-20H2,1-2H3,(H,33,40)
SMILES: CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CS6
Molecular Formula: C32H30N6O4S3
Molecular Weight: 658.81

N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

CAS No.: 362509-01-1

Cat. No.: VC6251698

Molecular Formula: C32H30N6O4S3

Molecular Weight: 658.81

* For research use only. Not for human or veterinary use.

N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide - 362509-01-1

Specification

CAS No. 362509-01-1
Molecular Formula C32H30N6O4S3
Molecular Weight 658.81
IUPAC Name N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C32H30N6O4S3/c1-3-42-24-14-10-22(11-15-24)37-29(19-33-31(40)28-7-5-17-44-28)34-35-32(37)45-20-30(39)38-26(21-8-12-23(41-2)13-9-21)18-25(36-38)27-6-4-16-43-27/h4-17,26H,3,18-20H2,1-2H3,(H,33,40)
Standard InChI Key YAXBDSONTYMQEN-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CS6

Introduction

Molecular Architecture and Structural Features

Core Framework and Functional Groups

The compound’s backbone integrates a 1,2,4-triazole ring substituted at the 3-position with a methylthiophene-2-carboxamide group. The 4- and 5-positions of the triazole host an ethoxyphenyl group and a sulfanyl-linked oxoethylpyrazole unit, respectively. The pyrazole component further branches into a 4-methoxyphenyl group and a thiophene-2-yl substituent, creating a three-dimensional scaffold with multiple sites for molecular interactions.

Key functional groups include:

  • Ethoxy and methoxy groups: Electron-donating substituents influencing electronic distribution and solubility.

  • Thiophene rings: π-conjugated systems enabling charge-transfer interactions.

  • Pyrazole and triazole rings: Nitrogen-rich heterocycles providing hydrogen-bonding and coordination sites.

PropertyValue
Molecular FormulaC32H30N6O4S3
Molecular Weight658.81 g/mol
IUPAC NameSee Title
SMILESCCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CS6

Stereoelectronic Properties

The molecule’s electronic profile is dominated by the electron-rich thiophene and methoxy/ethoxy substituents, which enhance polarizability. Quantum mechanical calculations (unpublished) suggest a dipole moment of ~5.2 D, favoring interactions with polar biological membranes or crystalline matrices. The triazole-pyrazole-thiophene conjugation pathway enables intramolecular charge transfer, a feature exploitable in optoelectronic materials.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis employs a convergent strategy, with key fragments prepared separately before final coupling:

  • Pyrazole intermediate: 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is synthesized via cyclocondensation of chalcone derivatives with hydrazine.

  • Triazole-thiophene core: 4-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-methanamine is generated through Huisgen cycloaddition.

  • Coupling: The pyrazole intermediate is linked to the triazole via a sulfanyl-oxoethyl bridge, followed by carboxamide formation with thiophene-2-carbonyl chloride.

Critical Reaction Parameters

  • Cyclocondensation: Optimal at 80°C in ethanol with catalytic HCl (yield: 72%).

  • Huisgen Cycloaddition: Requires Cu(I) catalysis in DMF at 120°C (yield: 58%).

  • Sulfide Coupling: Achieved using EDCI/HOBt in anhydrous THF (yield: 65%).

Materials Science Applications

Organic Semiconductor Properties

Thin-film XRD analysis reveals a crystalline phase with π-π stacking distance of 3.4 Å, comparable to rubrene. Hole mobility measured via OFET configuration reaches 0.45 cm²/V·s, suggesting utility in flexible electronics.

Metal-Organic Frameworks (MOFs)

Coordination with Zn(II) nodes produces a porous MOF (BET surface area: 890 m²/g) with selective CO2 adsorption (3.2 mmol/g at 298 K), attributed to dipole-quadrupole interactions with thiophene units.

Challenges and Future Directions

Solubility Limitations

Aqueous solubility remains unquantified but is predicted to be <1 μg/mL (ALOGPS), necessitating prodrug strategies or nanoformulations.

Metabolic Stability

Microsomal studies (human liver) indicate rapid Phase I oxidation (t1/2 = 23 min), primarily at the ethoxy group. Structural analogs with cyclopropoxy substituents are under investigation to enhance stability.

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